4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Properties
CAS No. |
1523637-84-4 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
InChI Key |
NWDMSJDFXYPVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the nucleophilic substitution of an α-halogenated ester (e.g., 2-chloro-3-(p-methoxyphenyl)-propionic acid ethyl ester) with o-phenylenediamine. Triethylamine acts as a base to neutralize HCl generated during the reaction, while alcohol serves as the solvent. Cyclization occurs under reflux conditions (4 hours), forming the tetrahydroquinoxaline ring.
Example Procedure:
Key Considerations:
-
Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance electrophilicity at the α-carbon, accelerating nucleophilic attack by the diamine.
-
Solvent Choice : Polar protic solvents like ethanol favor cyclization by stabilizing intermediates through hydrogen bonding.
Copper-Catalyzed Coupling of 2-Haloanilines with Amino Acids
A modern synthetic route employs copper-catalyzed coupling between 2-bromoanilines and α-amino acids, as reported by PMC and ACS Publications. This method enables modular construction of quinoxalin-2-ones, which are subsequently reduced to tetrahydroquinoxalines.
Quinoxalin-2-One Synthesis
The reaction involves a Ullmann-type coupling, where CuCl and dimethylethylenediamine (DMEDA) facilitate C-N bond formation between 2-bromoaniline and amino acids.
General Protocol:
-
Reactants :
-
2-Bromoaniline (1 equiv)
-
Amino acid (2–3 equiv)
-
CuCl (5–15 mol%)
-
DMEDA (20–60 mol%)
-
K₃PO₄ (2–3 equiv)
-
-
Conditions : DMSO solvent, 110°C under N₂ for 24 hours.
-
Yield : 45–85% (varies with substituents).
Example Adaptation for Target Compound:
Using 4-chlorophenylglycine as the amino acid precursor would theoretically yield 4-(4-chlorophenyl)-3,4-dihydroquinoxalin-2-one, which is then reduced to the tetrahydro form.
Reduction to Tetrahydroquinoxaline
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the quinoxalin-2-one to the tetrahydro derivative.
Procedure:
-
Reactants :
-
Quinoxalin-2-one (1 equiv)
-
LiAlH₄ (6.5–8.8 equiv)
-
-
Conditions : Reflux in dry THF for 6–8 hours.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different biological and chemical properties .
Scientific Research Applications
Pharmacological Studies
Antidiabetic Activity
Recent studies have highlighted the compound's potential as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which is crucial for managing type 2 diabetes. The quinoxaline scaffold has been shown to exhibit hypoglycemic effects, making it a candidate for further development into antidiabetic agents. Molecular docking studies suggest that the compound fits well within the active site of DPP-4, indicating its potential efficacy in inhibiting this enzyme .
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoxaline compounds possess antimicrobial activities. The structural features of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one may enhance its interaction with bacterial enzymes or receptors, providing a pathway for developing new antibiotics .
Anticonvulsant Effects
The compound has been identified as having antispasmodic properties. It has been found to increase seizure thresholds in experimental models, suggesting potential use as an anticonvulsant agent . This property could lead to the development of new treatments for epilepsy and other seizure disorders.
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic chemistry, 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in creating novel compounds with tailored properties .
Industrial Applications
The compound's unique chemical properties allow it to be utilized in the development of advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific functionalities .
Case Study 1: DPP-4 Inhibition
A study focused on synthesizing new quinoxaline derivatives demonstrated that several compounds exhibited potent DPP-4 inhibition comparable to established drugs like linagliptin. The study utilized high-throughput screening techniques to evaluate a library of compounds, leading to the identification of several promising candidates with favorable pharmacokinetic profiles .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of tetrahydroquinoxaline derivatives against various bacterial strains. The results indicated that certain modifications to the quinoxaline structure significantly enhanced antibacterial activity, paving the way for new antibiotic formulations .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Physical and Chemical Properties
Biological Activity
4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- CAS Number : 1523637-84-4
- Molecular Formula : C11H10ClN
- Molecular Weight : 201.66 g/mol
The compound exhibits properties that categorize it under various chemical classifications, including being potentially toxic and harmful upon exposure .
Research indicates that 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes involved in cellular processes. For example, it has shown potential as an inhibitor of SENP1 and SENP2 enzymes, which are implicated in various diseases including cancer and neurodegenerative disorders .
- Antiviral Activity : In studies targeting HIV reverse transcriptase, derivatives of quinoxaline compounds have demonstrated notable antiviral activity. Although specific data for the tetrahydroquinoxalin derivative is limited, related compounds have shown promising results against viral replication .
Therapeutic Potential
The therapeutic implications of this compound are broad:
- Cancer Treatment : Due to its ability to inhibit critical enzymes involved in tumor progression, 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is being explored for its anticancer properties.
- Neuroprotection : The modulation of SENP proteins suggests potential applications in neurodegenerative disease management.
Case Studies
- SENP Inhibition Study : A study evaluated the compound's effect on SENP1 activity using a fluorogenic assay. Results indicated a dose-dependent inhibition with an IC50 value of approximately 200 µM . This finding supports further investigation into the compound's role in cancer biology.
- Antiviral Screening : In a comparative study of various quinoxaline derivatives against HIV, certain compounds exhibited EC50 values lower than that of established antiviral drugs. This suggests that structural modifications could enhance the efficacy of tetrahydroquinoxaline derivatives against viral targets .
Data Table
Q & A
Q. Basic Research Focus
- pH Stability: Incubate the compound in buffers (pH 2-10) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity: Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines).
What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Core Modifications: Introduce substituents at the 4-chlorophenyl group (e.g., methoxy, nitro) to assess electronic effects.
- Scaffold Hybridization: Fuse with pharmacophores like pyrimidine or triazole rings, as seen in hybrid antimalarial agents .
- Stereochemical Variations: Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd complexes) to evaluate stereoselective activity.
How can computational modeling predict the binding interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Discovery Studio.
What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?
Q. Advanced Research Focus
- LC-MS/MS: Employ a triple quadrupole system with ESI+ ionization. Optimize transitions (e.g., m/z 285 → 154 for quantification).
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for matrix cleanup.
- Validation: Follow FDA bioanalytical guidelines for linearity (R² > 0.99), accuracy (85-115%), and precision (CV < 15%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
